molecular formula C22H21N3O2S B3920940 (5E)-2-(4-tert-butylphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-2-(4-tert-butylphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B3920940
M. Wt: 391.5 g/mol
InChI Key: MFNQFMLEIQJMEH-QGOAFFKASA-N
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Description

(5E)-2-(4-tert-butylphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic small molecule based on the 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-one bicyclic scaffold, a heteroatom-rich structure of significant interest in medicinal chemistry for its diverse biological activities . This specific compound belongs to a class of derivatives that have been identified as possessing promising antitumor properties. While the precise mechanism of action for this particular analog is under investigation, research on closely related structural analogs provides strong context for its research value. Compounds sharing this core scaffold have been identified as potential non-camptothecin topoisomerase I (Top1) inhibitors through structure-based virtual screening, with some showing superior inhibitory activity at 10 µM compared to the natural Top1-inhibitor camptothecin . Furthermore, other analogs, such as CCT-196700, have been reported as potential phospholipase C-γ2 (PLC-γ2) inhibitors, which is a plausible target for the treatment of certain hematopoietic cancers . Derivatives from this chemical series have demonstrated high impact on leukemia cell lines in the NCI-60 screening program, highlighting the scaffold's potential in oncology research . The presence of the 5-arylidene moiety is a key structural feature that contributes to the biological profile of these molecules. This compound is intended for research purposes to further explore the structure-activity relationships and therapeutic potential of this chemical class.

Properties

IUPAC Name

(5E)-2-(4-tert-butylphenyl)-5-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-22(2,3)16-9-7-15(8-10-16)19-23-21-25(24-19)20(26)18(28-21)13-14-5-11-17(27-4)12-6-14/h5-13H,1-4H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNQFMLEIQJMEH-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OC)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=C(C=C4)OC)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-(4-tert-butylphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. One common method includes the condensation of 4-tert-butylbenzaldehyde with 4-methoxybenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazole ring. Finally, cyclization with an appropriate reagent yields the desired thiazolo[3,2-b][1,2,4]triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-(4-tert-butylphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

(5E)-2-(4-tert-butylphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-2-(4-tert-butylphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The table below compares the target compound with structurally related analogs, highlighting substituent differences and their implications:

Compound Name Position 2 Substituent Position 5 Substituent Molecular Weight Key Findings/Activity Reference
(5E)-2-(4-tert-Butylphenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 4-tert-Butylphenyl 4-Methoxybenzylidene ~423.5* Not explicitly reported; inferred SAR from analogs
(5E)-2-(4-Methylphenyl)-5-(4-isopropylbenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () 4-Methylphenyl 4-Isopropylbenzylidene ~393.5 Enhanced lipophilicity
(5E)-2-(4-Methylphenyl)-5-(2,3-dimethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () 4-Methylphenyl 2,3-Dimethoxybenzylidene ~409.4 Improved solubility vs. target
(5E)-2-Phenyl-5-(3,4-dimethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () Phenyl 3,4-Dimethoxybenzylidene ~379.4 Moderate anticancer activity
(5Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () 4-Chlorophenyl Thiophen-2-ylmethylene 236.3 Anticancer activity (LC50: 12 µM)

*Estimated based on molecular formula.

Key Observations:
  • Steric Effects : The 4-tert-butyl group in the target compound likely enhances binding affinity to hydrophobic pockets but may reduce aqueous solubility compared to smaller substituents (e.g., methyl or methoxy groups) .
  • Biological Activity: Analogs with heterocyclic substituents (e.g., thiophen-2-yl in ’s 2k) exhibit notable anticancer activity, suggesting that the target compound’s 4-methoxybenzylidene group may require optimization for potency .

Biological Activity

The compound (5E)-2-(4-tert-butylphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo-triazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound based on recent studies.

Synthesis and Characterization

The synthesis of thiazolo[3,2-b][1,2,4]triazoles typically involves reactions between various aromatic aldehydes and thiazole derivatives. The compound can be synthesized through a condensation reaction involving 4-tert-butylphenyl and 4-methoxybenzaldehyde with an appropriate thiazole precursor. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of synthesized compounds.

Biological Activity

Recent studies have highlighted the potential biological activities of this compound. Below are key findings regarding its biological activities:

Antimicrobial Activity

Research indicates that compounds containing thiazolo-triazole moieties exhibit significant antimicrobial properties. For example:

  • Antibacterial Activity : A study demonstrated that derivatives of thiazolo-triazole showed potent antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values ranged from 50 to 100 μg/mL for the most active derivatives .
  • Antifungal Activity : Compounds in this class have also shown antifungal properties against Candida albicans, with some derivatives achieving MIC values as low as 25 μg/mL .

Anticancer Activity

Thiazolo-triazole derivatives have been evaluated for their anticancer potential:

  • Cell Proliferation Inhibition : Studies on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that certain derivatives inhibited cell proliferation with IC50 values in the micromolar range. The mechanisms appear to involve apoptosis induction and cell cycle arrest .
  • Selectivity : Some derivatives exhibited selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Certain studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
  • Reactive Oxygen Species (ROS) Modulation : Some derivatives have shown potential as antioxidants by scavenging ROS, which could contribute to their anticancer effects .

Case Studies

Several case studies illustrate the efficacy of thiazolo-triazole derivatives:

  • Study on Antibacterial Efficacy : A comparative study evaluated various thiazolo-triazole compounds against resistant bacterial strains. Results indicated that modifications to the phenyl rings significantly enhanced antibacterial activity.
  • In Vivo Antitumor Study : In vivo experiments using murine models demonstrated that a specific derivative significantly reduced tumor size compared to controls without significant toxicity observed in normal tissues.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (5E)-2-(4-tert-butylphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of thiazole and triazole precursors. Cyclization forms the fused thiazolo-triazole core, followed by introducing substituents (e.g., tert-butylphenyl and methoxybenzylidene groups) via condensation or coupling reactions. Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalysts like acetic acid or Knoevenagel conditions) is critical for yield enhancement .

Q. Which analytical techniques are employed to confirm the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography resolves stereochemistry and crystal packing .

Q. What in vitro assays are used to screen its biological activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against bacterial/fungal strains) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ calculations) .
  • Anti-inflammatory effects : COX-2 inhibition assays via ELISA .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading, reaction time). For example:

ParameterOptimal RangeImpact on Yield
Temperature80–100°C↑ Cyclization
SolventDMF or THF↑ Solubility
CatalystPiperidine (5–10 mol%)↑ Condensation
Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer : Conduct comparative studies under standardized protocols (e.g., identical cell lines, assay durations). Use computational tools like molecular docking to validate target binding (e.g., interaction with kinase domains or DNA gyrase). For instance, conflicting MIC values may arise from strain-specific resistance mechanisms, requiring genomic profiling of test organisms .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or halogen groups) and correlate structural changes with bioactivity. Quantitative SAR (QSAR) models (e.g., CoMFA or 3D-pharmacophore mapping) predict activity trends. Key findings include:

  • Increased lipophilicity (tert-butyl group) enhances blood-brain barrier penetration .
  • Electron-withdrawing substituents (e.g., Cl, F) improve antimicrobial potency .

Q. How is the compound’s stability evaluated under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC-MS over 24–72 hours. Key degradation pathways include hydrolysis of the benzylidene moiety or oxidation of sulfur in the thiazole ring .

Mechanistic and Computational Questions

Q. What computational methods elucidate the compound’s mechanism of action?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model protein-ligand interactions, while density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps). For example, docking studies reveal strong binding to tubulin’s colchicine site, explaining antimitotic activity .

Q. How does the compound interact with cytochrome P450 enzymes?

  • Methodological Answer : Use human liver microsomes and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. LC-MS/MS quantifies metabolites (e.g., hydroxylated or demethylated derivatives). Results inform drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-2-(4-tert-butylphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 2
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(5E)-2-(4-tert-butylphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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